![molecular formula C23H23ClN2O3S B1139578 7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride CAS No. 106447-41-0](/img/structure/B1139578.png)
7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride is a useful research compound. Its molecular formula is C23H23ClN2O3S and its molecular weight is 443.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'agents antibactériens
Antibiotiques bêta-lactames : sont une classe d'antibiotiques à large spectre qui comprennent les pénicillines, les céphalosporines et les carbapénèmes. Ce composé, en raison de sa similitude structurale avec les antibiotiques bêta-lactames, pourrait être étudié pour son efficacité contre les bactéries résistantes aux antibiotiques conventionnels. La recherche pourrait se concentrer sur son mécanisme d'action, en particulier son interaction avec les enzymes bactériennes comme les bêta-lactamases qui confèrent une résistance aux bactéries {svg_1}.
Études d'inhibition enzymatique
Le composé pourrait servir d'inhibiteur clé dans des études visant à comprendre le fonctionnement des bêta-lactamases. Ces enzymes sont responsables de la résistance aux antibiotiques, et les inhibiteurs peuvent aider à concevoir des stratégies pour surmonter cette résistance. Des études cinétiques détaillées peuvent élucider l'efficacité de liaison et la puissance inhibitrice du composé {svg_2}.
Pharmacocinétique et pharmacodynamique
La recherche peut être axée sur la compréhension de la pharmacocinétique (absorption, distribution, métabolisme et excrétion) et de la pharmacodynamique (les effets et les mécanismes d'action) du composé. Cela impliquerait des expériences in vivo et in vitro complexes pour déterminer les dosages optimaux et les effets secondaires potentiels {svg_3}.
Synthèse et conception de médicaments
En tant que précurseur potentiel dans la synthèse de médicaments, ce composé pourrait être utilisé pour développer de nouveaux dérivés de céphalosporines. Des voies de synthèse pourraient être explorées pour modifier le composé et améliorer ses propriétés antibactériennes ou réduire son potentiel à induire une résistance {svg_4}.
Sondes de biologie chimique
En biologie chimique, le composé pourrait être marqué avec des marqueurs fluorescents ou d'autres sondes pour étudier la synthèse de la paroi cellulaire bactérienne. Cette application serait particulièrement utile pour visualiser l'action des antibiotiques bêta-lactames au niveau moléculaire {svg_5}.
Cartographie des mécanismes de résistance
Le composé pourrait être utilisé dans des études génétiques pour cartographier les mécanismes de résistance. En comprenant comment les bactéries mutent pour résister à ces composés, de nouvelles stratégies peuvent être développées pour prévenir ou prédire les schémas de résistance {svg_6}.
Modélisation computationnelle
Des études computationnelles pourraient utiliser la structure de ce composé pour modéliser les interactions avec les protéines bactériennes. L'amarrage moléculaire et les simulations de dynamique pourraient prédire comment les modifications apportées au composé affectent sa liaison aux enzymes cibles {svg_7}.
Essais biochimiques
Des essais biochimiques pourraient être conçus pour tester l'efficacité du composé contre une variété de souches bactériennes. Ces essais fourniraient des données précieuses sur le spectre d'activité et pourraient conduire au développement d'une nouvelle classe d'antibiotiques {svg_8}.
Propriétés
Numéro CAS |
106447-41-0 |
|---|---|
Formule moléculaire |
C23H23ClN2O3S |
Poids moléculaire |
443.0 g/mol |
Nom IUPAC |
benzhydryl 7-amino-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H22N2O3S.ClH/c1-2-9-17-14-29-22-18(24)21(26)25(22)19(17)23(27)28-20(15-10-5-3-6-11-15)16-12-7-4-8-13-16;/h2-13,18,20,22H,14,24H2,1H3;1H |
Clé InChI |
BZFZFEUVSJDIEZ-UHFFFAOYSA-N |
SMILES |
CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES canonique |
CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


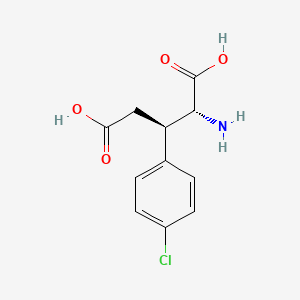

![[Orn8]-Urotensin II](/img/structure/B1139498.png)
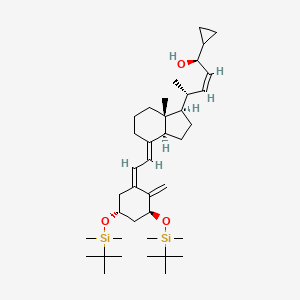
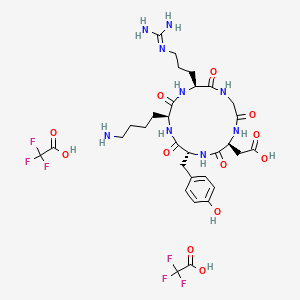
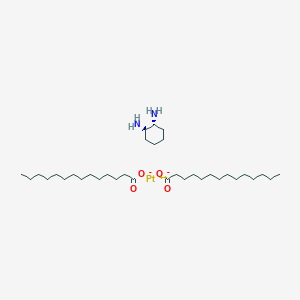
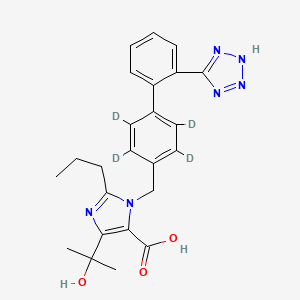
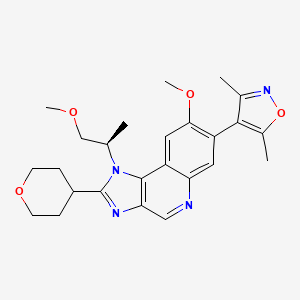



![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139512.png)

